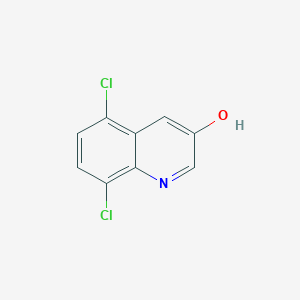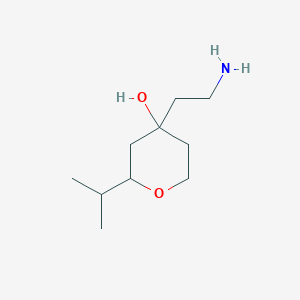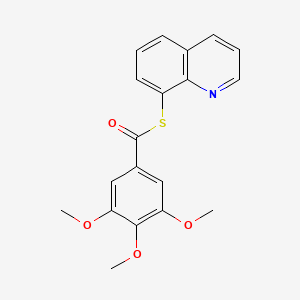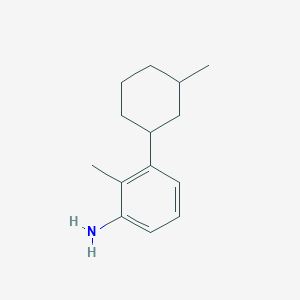
1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide is a chemical compound with the molecular formula C9H10N2O2S and a molecular weight of 210.26 g/mol . This compound features a unique structure that includes a thiophene ring substituted with a formyl group and an azetidine ring substituted with a carboxamide group. It is known for its high purity and versatility in chemical reactions .
Preparation Methods
The synthesis of 1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-formylthiophene with azetidine-3-carboxylic acid under specific reaction conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to control the reaction environment. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes .
Scientific Research Applications
1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group and the azetidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(5-Formylthiophen-3-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(Diphenylmethyl)-3-hydroxyazetidine-3-carboxamide: This compound features a diphenylmethyl group instead of a formyl group, leading to different reactivity and applications.
1-(5-Formylthiophen-2-yl)azetidine-3-carboxamide: This is a positional isomer with the formyl group located at a different position on the thiophene ring, resulting in distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and selectivity in various chemical and biological contexts .
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-(5-formylthiophen-3-yl)azetidine-3-carboxamide |
InChI |
InChI=1S/C9H10N2O2S/c10-9(13)6-2-11(3-6)7-1-8(4-12)14-5-7/h1,4-6H,2-3H2,(H2,10,13) |
InChI Key |
DQHRBQAQFPYKPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CSC(=C2)C=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethoxy)phenyl]oxolan-2-one](/img/structure/B15256945.png)








![[4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15256995.png)



![1-[(tert-Butoxy)carbonyl]-3-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15257047.png)
